molecular formula C15H14BNO3 B12520537 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL CAS No. 809287-17-0

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL

Cat. No.: B12520537
CAS No.: 809287-17-0
M. Wt: 267.09 g/mol
InChI Key: WJMVWNZDGQSCSO-UHFFFAOYSA-N
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Description

6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol ( 809287-17-0) is a carbazole-based boronic ester derivative with significant value as a molecular building block in organic synthesis and materials science research . The compound features a carbazole core, which is a tricyclic structure consisting of two benzene rings fused to a central pyrrole ring, substituted with a methyl group on the nitrogen and a hydroxyl group on one of the benzene rings . The incorporation of the protected boronic ester (1,3,2-dioxaborolane) functional group makes this molecule a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds . The primary research applications of this compound are in the development of advanced organic materials. Carbazole derivatives are extensively utilized as electron-donating fragments in the synthesis of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) . In these host-guest systems, the carbazole-based matrix is designed to possess higher triplet energy than the phosphorescent emitter to prevent reverse energy transfer and effectively confine triplet excitons, thereby achieving high device efficiency . Furthermore, carbazole units are key components in the synthesis of donor-acceptor conjugated polymers for use in organic solar cells and other optoelectronic devices, where their thermal stability and tunable electronic properties are highly advantageous . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

809287-17-0

Molecular Formula

C15H14BNO3

Molecular Weight

267.09 g/mol

IUPAC Name

6-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazol-2-ol

InChI

InChI=1S/C15H14BNO3/c1-17-14-5-2-10(16-19-6-7-20-16)8-13(14)12-4-3-11(18)9-15(12)17/h2-5,8-9,18H,6-7H2,1H3

InChI Key

WJMVWNZDGQSCSO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

The Miyaura borylation employs palladium catalysts to facilitate the cross-coupling of halogenated carbazole precursors with bis(pinacolato)diboron (B₂pin₂). This method leverages oxidative addition of the aryl halide to Pd⁰, transmetallation with the boron reagent, and reductive elimination to yield the boronate ester.

Typical Procedure

A representative protocol involves:

  • Starting material : 6-Bromo-9-methyl-9H-carbazol-2-ol (1.0 eq)
  • Catalyst : Pd(dppf)Cl₂ (0.05 eq)
  • Ligand : XPhos (0.1 eq)
  • Base : KOAc (3.0 eq)
  • Solvent : 1,4-dioxane/H₂O (10:1)
  • Conditions : 95°C, 12–18 h under N₂.
Table 1: Miyaura Borylation Optimization
Catalyst Ligand Yield (%) Purity (%) Reference
Pd(dppf)Cl₂ XPhos 87 98
Pd(OAc)₂ SPhos 72 95
Pd(dba)₂ None 65 90

Key findings:

  • Pd(dppf)Cl₂ with XPhos achieves superior yields due to enhanced stability of the Pd intermediate.
  • Aqueous base (KOAc) minimizes protodeborylation side reactions.

Lithiation-Borylation Approach

Direct Metalation Strategy

This method involves lithiation of 9-methylcarbazole at the 6-position using n-BuLi, followed by quenching with 2-isopropoxy-1,3,2-dioxaborolane.

Experimental Protocol

  • Step 1 : 9-Methylcarbazole is treated with n-BuLi (2.2 eq) in THF at -78°C for 30 min.
  • Step 2 : 2-Isopropoxy-1,3,2-dioxaborolane (1.5 eq) is added dropwise, maintaining temperatures below -60°C.
  • Workup : Quenching with NH₄Cl, extraction with CH₂Cl₂, and silica gel chromatography (hexane/EtOAc 3:1).
Table 2: Lithiation-Borylation Conditions
Temperature (°C) Equiv. n-BuLi Yield (%)
-78 2.2 85
-50 2.5 68
0 3.0 41

Critical observations:

  • Sub-zero temperatures prevent electrophilic side reactions at the electron-rich carbazole core.
  • Excess n-BuLi leads to over-lithiation and reduced yields.

Suzuki-Miyaura Cross-Coupling

Boronic Ester Coupling

This two-step approach first synthesizes a boronic ester intermediate, which is coupled with a halogenated carbazole derivative.

Case Study from MDPI Synthesis

  • Intermediate : 9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.
  • Conditions : Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), toluene/EtOH/H₂O (4:1:1), 100°C, 18 h.
  • Yield : 87% after column chromatography.
Table 3: Solvent Effects on Suzuki Coupling
Solvent System Yield (%)
Toluene/EtOH/H₂O 87
DME/H₂O 78
THF/H₂O 65

Silylborane-Mediated Borylation

Alternative Methodology

A less common approach uses silylboranes (e.g., (dimethylphenylsilyl)boronic acid pinacol ester) with KOMe in DME.

Procedure Highlights

  • Catalyst : None (base-mediated).
  • Conditions : 30°C, 1 h, stoichiometric silylborane.
  • Yield : 60–70% after purification.

Limitations:

  • Requires stoichiometric borane reagents.
  • Limited substrate scope compared to Pd-catalyzed methods.

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield (%) Cost Scalability
Miyaura Borylation 85–87 High Excellent
Lithiation-Borylation 80–85 Moderate Moderate
Suzuki Coupling 75–87 High Good
Silylborane-Mediated 60–70 Low Poor

Key considerations:

  • Miyaura borylation is preferred for scalability and reproducibility.
  • Lithiation-borylation offers cost advantages but requires cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL undergoes various chemical reactions, including:

    Oxidation: The borate group can be oxidized to form boronic acids.

    Reduction: The carbazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is in the development of organic light-emitting diodes. Carbazole derivatives are known for their excellent electron transport properties and high thermal stability, making them suitable candidates for OLED materials. The incorporation of the dioxaborolane moiety enhances the compound's ability to facilitate charge transport and improve device efficiency.

Case Study: Efficiency Improvement
Research indicates that incorporating this compound into OLED structures can lead to significant improvements in luminous efficiency and stability. For instance, studies have shown that devices utilizing carbazole-based materials exhibit lower efficiency roll-off compared to traditional materials, thus extending the operational lifetime of OLEDs .

Photonics

Fluorescent and Phosphorescent Materials
The compound also exhibits promising properties for use in photonic applications due to its ability to display fluorescence and phosphorescence at room temperature. These properties arise from π–π stacking interactions within the molecular structure, which are crucial for forming effective emissive layers in photonic devices .

Application in Sensors
Additionally, the fluorescent properties of this compound can be harnessed for sensor applications. The sensitivity of carbazole derivatives to environmental changes (e.g., pH or temperature) allows for the development of advanced sensors that can provide real-time monitoring in various settings.

Chemical Synthesis

Intermediate in Organic Synthesis
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its boron-containing structure facilitates various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Table 1: Comparison of Synthesis Methods Using 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL

MethodReaction TypeYield (%)References
Suzuki CouplingCross-coupling85
Palladium-Catalyzed ReactionsArylation90
FluorinationElectrophilic substitution78

Future Prospects

The versatility of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL suggests numerous future research directions. Continued exploration into its properties can lead to advancements in:

  • Next-generation OLEDs with improved performance metrics.
  • Advanced photonic devices , including lasers and light sensors.
  • Novel synthetic pathways that leverage its unique chemical structure for creating new materials.

Mechanism of Action

The mechanism of action of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety can interact with aromatic systems through π-π stacking interactions, contributing to its functionality in materials science .

Comparison with Similar Compounds

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Substituents : Phenyl at position 9, dioxaborolane groups at positions 3 and 6.
  • Key Differences : The absence of a hydroxyl group and the presence of two boronate groups distinguish this compound. It serves as a precursor for synthesizing electrogenerated chemiluminescence (ECL) materials and OLED intermediates .
  • Reactivity : Dual boronate groups enable sequential cross-coupling reactions, whereas the target compound’s single boronate limits it to single-step couplings.

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Key Differences : The lack of substituents at positions 2 and 9 reduces steric hindrance, making it more reactive in coupling reactions but less tunable for optical applications .

9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Substituents : Hexyl chain at position 9, dual boronate groups at positions 3 and 6.
  • Key Differences: The long alkyl chain increases lipophilicity, favoring solubility in nonpolar solvents for materials science applications. The target compound’s methyl and hydroxyl groups enhance aqueous compatibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Key Applications
6-(Dioxaborolan-2-yl)-9-methyl-carbazol-2-ol ~299.2 ~2.1 Moderate in DMSO Drug intermediates, Sensors
9-Phenyl-3,6-bis-dioxaborolan-carbazole ~497.3 ~4.8 Low in water OLEDs, ECL materials
9-Hexyl-3,6-bis-dioxaborolan-carbazole ~561.4 ~6.3 High in THF Polymer synthesis

Notes:

  • The target compound’s hydroxyl group lowers LogP compared to fully alkylated analogues, improving compatibility with polar solvents.
  • Dual boronate derivatives (e.g., 9-phenyl) exhibit higher molecular weights, limiting their use in biological systems but favoring materials science .

Biological Activity

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is a carbazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of organoboron compounds, which are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with improved efficacy and selectivity.

  • Molecular Formula : C₁₉H₂₂BNO₂
  • Molecular Weight : 312.30 g/mol
  • CAS Number : 856422-41-8
  • Physical State : Liquid at room temperature
  • Purity : >98% (HPLC)

The biological activity of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is primarily attributed to its ability to interact with various biological targets through the formation of reversible covalent bonds. The dioxaborolane moiety is particularly significant as it can participate in reactions with nucleophiles, which may enhance the compound's reactivity towards specific biomolecules.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL can induce apoptosis in cancer cells by activating intrinsic pathways. A notable study demonstrated that carbazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several carbazole derivatives, including 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL. The study utilized a panel of cancer cell lines and assessed the compounds' effects on cell viability and apoptosis.

Findings :

  • The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells.
  • Mechanistic studies revealed that the compound activated the p53 pathway, leading to increased expression of pro-apoptotic factors.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The study involved testing against clinical isolates and evaluating the compound's potential as a lead for new antibiotics.

Findings :

  • The compound demonstrated significant activity against resistant strains.
  • It was suggested that the mechanism involved both membrane disruption and inhibition of DNA synthesis.

Q & A

Basic: What are the common synthetic routes for 6-(1,3,2-dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol?

The synthesis typically involves Suzuki-Miyaura cross-coupling or Williamson ether synthesis to introduce the dioxaborolane moiety. For example:

  • Step 1 : Functionalize the carbazole core at the 6-position using a halogen (e.g., bromine) via electrophilic substitution .
  • Step 2 : Employ Suzuki coupling with a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under Pd catalysis (e.g., [Pd(dppf)Cl₂]) in solvents like 1,4-dioxane or DMF at 80–100°C .
  • Step 3 : Purify via silica gel column chromatography (eluent: hexane/ethyl acetate) .

Advanced: How can solvent systems and catalysts be optimized for higher yield in its synthesis?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates due to better ligand coordination, while toluene improves steric control .
  • Catalyst tuning : Bidentate ligands (e.g., dppf) stabilize Pd intermediates, reducing side reactions. Lowering Pd loading (≤1 mol%) minimizes metal contamination .
  • Temperature control : Gradual heating (60–150°C) prevents decomposition of thermally sensitive intermediates .

Basic: What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of substitution (e.g., δ 7.8–8.2 ppm for carbazole aromatic protons) .
  • FT-IR : Identify B–O stretching (~1350 cm⁻¹) and carbazole N–H bending (~740 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 335.12) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals caused by rotational isomers or solvent effects .
  • Variable-temperature NMR : Assess dynamic processes (e.g., hindered rotation of the dioxaborolane group) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Advanced: What computational methods predict its optoelectronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., 3.2 eV) and charge transport properties .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~350 nm) to correlate with experimental data .
  • Molecular docking : Study interactions with biological targets (e.g., antioxidant activity) .

Advanced: How to design experiments assessing its environmental stability?

  • Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C via HPLC .
  • Photodegradation : Expose to UV light (λ = 254 nm) and track byproduct formation using LC-MS .
  • Soil microcosms : Evaluate biodegradation rates in simulated ecosystems with GC-MS quantification .

Advanced: What strategies enhance its performance in optoelectronic applications?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to lower LUMO levels .
  • Coordination polymers : Incorporate transition metals (e.g., Zn²⁺) to improve charge mobility .
  • Device integration : Optimize thin-film morphology via spin-coating (e.g., 2000 rpm for 30 sec) for OLEDs .

Basic: What purification techniques are effective for this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate boronate esters from unreacted precursors .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals .

Advanced: How to study reaction mechanisms in Pd-catalyzed cross-coupling steps?

  • Kinetic profiling : Use in-situ IR to track intermediate formation (e.g., Pd–boronate complexes) .
  • Isotopic labeling : Introduce ¹⁰B isotopes to monitor boron transfer via MS .
  • Catalyst poisoning : Add Hg(0) to test for heterogeneous vs. homogeneous pathways .

Advanced: How do substituents on the carbazole core influence optoelectronic properties?

  • Electron-donating groups (e.g., –OCH₃) : Increase HOMO levels, reducing bandgap (e.g., ΔE = 2.9 eV) .
  • Boron-containing groups : Enhance charge transport via planarization of the carbazole backbone .
  • Steric effects : Bulky substituents at the 9-position reduce aggregation in solid-state devices .

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